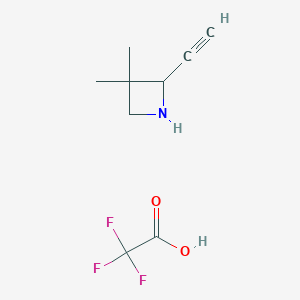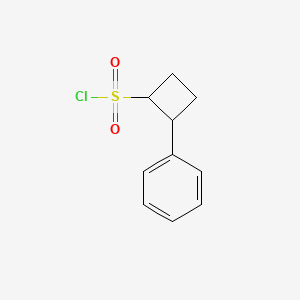
2-Phenylcyclobutane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylcyclobutane-1-sulfonyl chloride is an organic compound with the molecular formula C10H11ClO2S. It is a sulfonyl chloride derivative, characterized by a cyclobutane ring substituted with a phenyl group and a sulfonyl chloride group. This compound is typically used in organic synthesis, particularly in the formation of sulfonamides and sulfonyl derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Phenylcyclobutane-1-sulfonyl chloride can be synthesized through various methods. One common approach involves the chlorosulfonation of 2-phenylcyclobutane. This reaction typically uses chlorosulfonic acid (HSO3Cl) as the sulfonating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group.
Another method involves the oxidative chlorosulfonation of 2-phenylcyclobutane using reagents such as sodium chlorite (NaClO2) and sulfur dioxide (SO2). This method is advantageous due to its high yield and environmentally friendly nature .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes. These processes allow for better control over reaction parameters, leading to higher yields and improved safety. For example, the use of N-chloroamides in a continuous flow reactor has been shown to be effective for the synthesis of sulfonyl chlorides .
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenylcyclobutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and phenols to form sulfonamides, sulfonates, and sulfonyl derivatives.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfides.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, phenols
Oxidizing Agents: Sodium chlorite (NaClO2), sulfur dioxide (SO2)
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Catalysts: Palladium catalysts for coupling reactions
Major Products
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonyl Derivatives: Formed by reaction with various nucleophiles
Wissenschaftliche Forschungsanwendungen
2-Phenylcyclobutane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drugs, particularly those targeting sulfonamide-sensitive pathways.
Industry: Applied in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Phenylcyclobutane-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene Sulfonyl Chloride: Similar in structure but lacks the cyclobutane ring.
Toluene Sulfonyl Chloride: Contains a methyl group instead of a phenyl group.
Cyclohexane Sulfonyl Chloride: Contains a cyclohexane ring instead of a cyclobutane ring.
Uniqueness
2-Phenylcyclobutane-1-sulfonyl chloride is unique due to the presence of the cyclobutane ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of complex molecules and materials that require specific structural features .
Eigenschaften
Molekularformel |
C10H11ClO2S |
|---|---|
Molekulargewicht |
230.71 g/mol |
IUPAC-Name |
2-phenylcyclobutane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H11ClO2S/c11-14(12,13)10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |
InChI-Schlüssel |
NNWYEKWZEAJVHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1C2=CC=CC=C2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



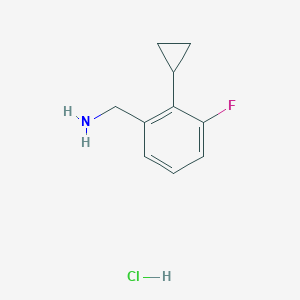
![rac-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione, trans](/img/structure/B15307031.png)
![Tert-butyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15307039.png)
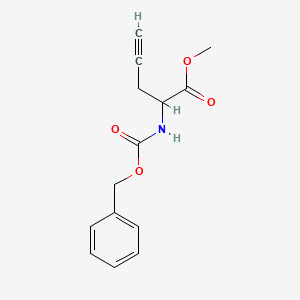

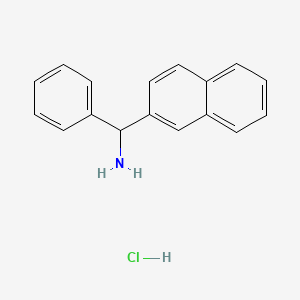

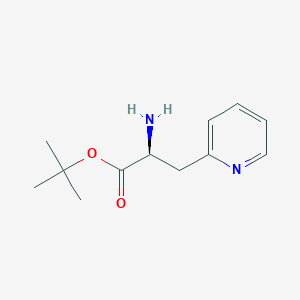
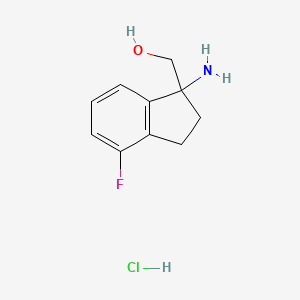
![1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B15307091.png)
